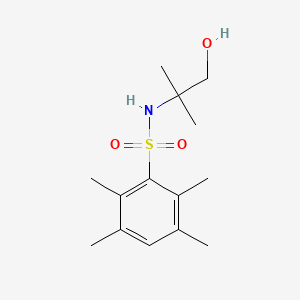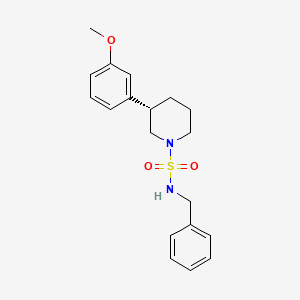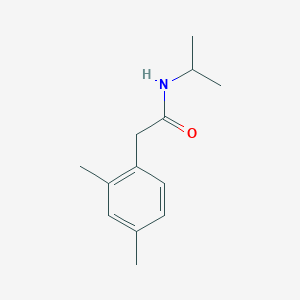![molecular formula C27H32N2O3 B5494320 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide, also known as AEB071, is a small molecule inhibitor that selectively targets protein kinase C (PKC) isozymes. PKC isozymes are involved in various cellular signaling pathways and play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. AEB071 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases.
作用機序
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide selectively targets PKC isozymes and inhibits their activity by binding to the ATP-binding site of the enzyme. PKC isozymes are involved in various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting PKC isozymes, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide can modulate cellular processes such as proliferation, differentiation, and survival, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to inhibit the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to suppress the immune response by inhibiting the activation and proliferation of T cells. In transplant rejection, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to prevent the rejection of transplanted organs by inhibiting the activation and proliferation of T cells.
実験室実験の利点と制限
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has several advantages for lab experiments, including its high selectivity for PKC isozymes, its ability to penetrate the cell membrane, and its low toxicity. However, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has some limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
Several future directions for the research and development of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide have been proposed, including its potential applications in combination therapy with other anticancer drugs, its use as an immunosuppressive agent in organ transplantation, and its potential for the treatment of autoimmune diseases. Further studies are needed to fully understand the therapeutic potential of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide and its mechanisms of action in various diseases.
合成法
The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide involves the condensation of 2-(1-adamantylamino)-2-oxoethylamine with 2-bromo-1-(4-fluorophenyl)ethanone to obtain the intermediate compound, followed by the reaction with N-(1-phenylethyl)benzamide to yield 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide. The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been reported in several studies and can be achieved through a multistep process.
科学的研究の応用
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and transplant rejection. In preclinical studies, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the immune response in autoimmune diseases, and preventing transplant rejection.
特性
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18(22-7-3-2-4-8-22)28-26(31)23-9-5-6-10-24(23)32-17-25(30)29-27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,18-21H,11-17H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPFNJEARGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-ylcarbamoylmethoxy)-N-(1-phenyl-ethyl)-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)

![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)


![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
![methyl {[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5494312.png)

![5-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5494329.png)